CRS400393: A Technical Guide to a Novel Antimycobacterial Agent
CRS400393: A Technical Guide to a Novel Antimycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRS400393 is a potent, mycobacteria-specific, small molecule inhibitor belonging to the benzothiazole amide class of compounds. It has demonstrated significant in vitro and in vivo activity against a broad spectrum of mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis and clinically challenging nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium complex. The primary mechanism of action of CRS400393 is the inhibition of the essential mycobacterial membrane protein large 3 (MmpL3), a transporter responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall. This disruption of cell wall biosynthesis leads to bacterial cell death. This technical guide provides a comprehensive overview of CRS400393, including its mechanism of action, quantitative data on its antimycobacterial activity, and detailed experimental protocols relevant to its study.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, coupled with the intrinsic drug resistance of many nontuberculous mycobacteria, presents a significant global health challenge. There is an urgent need for novel antimycobacterial agents with new mechanisms of action. CRS400393 has emerged from high-throughput screening and subsequent medicinal chemistry optimization as a promising lead compound.[1][2] Its specificity for mycobacteria and potent activity against clinically relevant species make it a valuable subject of research and potential drug development.
Mechanism of Action: Targeting MmpL3
CRS400393 exerts its antimycobacterial effect by targeting MmpL3, a member of the resistance-nodulation-division (RND) superfamily of transporters.[3] MmpL3 is essential for the viability of mycobacteria as it facilitates the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane.[3][4][5] Mycolic acids are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a crucial barrier against antibiotics and host immune responses.
The inhibition of MmpL3 by CRS400393 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and preventing the synthesis of mature mycolic acids and their incorporation into the cell wall.[2] This disruption of cell wall integrity ultimately results in bacterial cell death. Evidence suggests that CRS400393 and other MmpL3 inhibitors may function by dissipating the proton motive force (PMF) across the mycobacterial cell membrane, which is the energy source for MmpL3-mediated transport.[6]
Signaling Pathway Diagram
Caption: Inhibition of Mycolic Acid Transport by CRS400393.
Quantitative Data
The antimycobacterial activity of CRS400393 has been quantified using Minimum Inhibitory Concentration (MIC) assays against a panel of mycobacterial species.
| Mycobacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium abscessus | ATCC 19977 | 0.03 - 0.12 | [1][2] |
| Mycobacterium abscessus (Clinical Isolates) | Multiple | ≤0.03 - 0.5 | [2] |
| Mycobacterium avium complex (MAC) | Multiple | 1 - 2 | [1][2] |
| Mycobacterium tuberculosis | H37Rv | ≤0.12 - 0.5 | [2] |
Experimental Protocols
Synthesis of CRS400393
CRS400393 is a benzothiazole amide. A general synthetic route involves the amide coupling of a substituted 2-aminobenzothiazole with a cycloalkyl carboxylic acid.[1][2]
Materials:
-
Substituted 2-aminobenzothiazole
-
Variably substituted cycloalkyl carboxylic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIEA)
-
Dichloroethane (DCE)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-aminobenzothiazole and the cycloalkyl carboxylic acid in dichloroethane.
-
Add HATU and DIEA to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and hexanes as the eluent.
-
Characterize the final product by NMR and LC-MS to confirm its identity and purity.[1]
Workflow for Synthesis of CRS400393
Caption: General workflow for the synthesis of CRS400393.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of CRS400393 against mycobacteria can be determined using the broth microdilution method.
Materials:
-
Mycobacterial culture in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
CRS400393 stock solution in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Prepare serial two-fold dilutions of CRS400393 in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the mycobacterial strain to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for the appropriate duration (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slow-growing mycobacteria).
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of CRS400393 that prevents a color change.
In Vivo Efficacy in a Mouse Model of M. abscessus Lung Infection
A chronic lung infection model in immunocompetent mice is used to evaluate the in vivo efficacy of CRS400393.
Materials:
-
C57BL/6 mice
-
Mycobacterium abscessus culture
-
Agar
-
CRS400393 formulation for administration (e.g., intrapulmonary microspray)
-
Anesthetic
Procedure:
-
Prepare agar beads containing a known concentration of M. abscessus.
-
Anesthetize the mice and intratracheally infect them with the M. abscessus-containing agar beads to establish a chronic lung infection.[7][8]
-
After a set period to allow the infection to establish (e.g., 7 days), begin treatment with CRS400393.
-
Administer CRS400393 daily for a specified duration (e.g., 4 weeks) via a suitable route, such as intrapulmonary microspray.[2]
-
Include a vehicle control group and potentially a positive control group treated with a standard antibiotic (e.g., azithromycin).[2]
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and plate serial dilutions on appropriate agar to determine the bacterial load (Colony Forming Units - CFU).
-
Statistically compare the CFU counts between the treatment and control groups to assess the efficacy of CRS400393.[2]
Mycolic Acid Transport Assay
This assay is used to confirm the effect of CRS400393 on mycolic acid transport.
Materials:
-
Mycobacterial culture
-
[1,2-¹⁴C]acetic acid (radiolabel)
-
CRS400393
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Grow a mycobacterial culture to mid-log phase and treat with CRS400393 at a concentration above the MIC.
-
Add [1,2-¹⁴C]acetic acid to the culture and incubate to allow for the incorporation of the radiolabel into newly synthesized mycolic acids.
-
Harvest the bacterial cells and extract the total lipids using a chloroform/methanol mixture.
-
Separate the different lipid species, including TMM and other mycolic acid-containing lipids, using thin-layer chromatography.
-
Visualize the radiolabeled lipids by autoradiography.
-
Inhibition of MmpL3 will result in an accumulation of radiolabeled TMM in the cytoplasm and a decrease in its translocation to the periplasm for incorporation into the cell wall.[4]
Conclusion
CRS400393 is a promising antimycobacterial agent with a novel mechanism of action that targets the essential MmpL3 transporter. Its potent activity against a wide range of mycobacteria, including drug-resistant strains, highlights its potential as a lead compound for the development of new therapies for tuberculosis and nontuberculous mycobacterial infections. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding and application of this important new class of antimycobacterial compounds.
References
- 1. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Model of Chronic Mycobacterium abscessus Lung Infection in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
